2-(3-Chlorophenyl)benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
65246-45-9 |
|---|---|
Molecular Formula |
C14H9ClO |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H9ClO/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9H |
InChI Key |
NCBFJCZHXULOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. In a derivative like 5-Bromo-2-(3-chlorophenyl)benzofuran-7-amine, the spectrum reveals distinct signals for each proton. tandfonline.com The protons on the 3-chlorophenyl ring typically appear as a set of multiplets in the aromatic region. The single proton at the 3-position of the benzofuran (B130515) ring (H-3) characteristically appears as a singlet. tandfonline.com The protons on the benzo portion of the benzofuran system show coupling patterns dependent on their position relative to the substituents.
Table 1: Representative ¹H NMR Data for a 2-(3-Chlorophenyl)benzofuran Derivative Data obtained for 5-Bromo-2-(3-chlorophenyl)benzofuran-7-amine in DMSO-d₆. tandfonline.com
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 8.05 | d | 8.0 | H-2' |
| 7.90 | d | 7.5 | H-6' |
| 7.51 | t | 7.5 | H-5' |
| 7.43 | d | 8.0 | H-4' |
| 7.37 | s | - | H-3 |
| 6.94 | d | 2.0 | H-4 |
| 6.68 | d | 2.0 | H-6 |
| 5.82 | br s | - | NH₂ |
Note: The assignments refer to the substituted derivative 5-Bromo-2-(3-chlorophenyl)benzofuran-7-amine. The numbering of the chlorophenyl ring is 2' to 6' and the benzofuran ring is 3 to 6.
Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. The spectrum for a substituted this compound derivative shows distinct signals for the benzofuran core and the pendant chlorophenyl ring. tandfonline.com The carbon atoms directly bonded to electronegative atoms like oxygen and chlorine (C2, C7a, C3') appear at characteristic downfield shifts. Quaternary carbons, those without attached protons, are often identifiable by their lower intensity in standard spectra.
Table 2: Representative ¹³C NMR Data for a this compound Derivative Data obtained for 5-Bromo-2-(3-chlorophenyl)benzofuran-7-amine in DMSO-d₆. tandfonline.com
| Chemical Shift (δ) (ppm) | Assignment |
| 154.0 | C-2 |
| 142.2 | C-7a |
| 135.7 | C-5 |
| 134.4 | C-3' |
| 132.2 | C-1' |
| 131.3 | C-5' |
| 130.8 | C-6' |
| 128.9 | C-4' |
| 124.7 | C-2' |
| 123.7 | C-3a |
| 116.7 | C-6 |
| 111.7 | C-4 |
| 110.6 | C-7 |
| 103.6 | C-3 |
Note: The assignments refer to the substituted derivative 5-Bromo-2-(3-chlorophenyl)benzofuran-7-amine.
HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning the carbons in the ¹³C NMR spectrum that have attached protons. columbia.eduustc.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, such as confirming the link between the C2 of the benzofuran ring and the C1' of the chlorophenyl ring through correlations from the H-3 proton. columbia.eduustc.edu.cn
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is used to trace the proton-proton networks within the chlorophenyl ring and the benzene (B151609) part of the benzofuran system. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For instance, the analysis of a derivative like 5-Bromo-2-(3-chlorophenyl)benzofuran-7-amine yields a measured mass that corresponds precisely to its calculated molecular formula (C₁₄H₁₀NO³⁵Cl⁷⁹Br⁺), confirming its atomic composition. tandfonline.com
Electron ionization (EI) mass spectrometry, a hard ionization technique, causes the molecule to fragment in a predictable manner. acdlabs.com The fragmentation pattern serves as a molecular fingerprint. For benzofuran derivatives, common fragmentation pathways include the formation of a stable benzofuranyl cation, providing further structural confirmation. researchgate.netgbiosciences.com
Table 3: Representative HRMS Data
| Compound | Technique | Calculated m/z | Found m/z | Reference |
| 5-Bromo-2-(3-chlorophenyl)benzofuran-7-amine | ESI | 321.9536 [M+H]⁺ | 321.9556 [M+H]⁺ | tandfonline.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a this compound derivative displays a characteristic set of absorption bands. tandfonline.com Key absorptions include aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching vibrations for the aromatic rings in the 1400-1600 cm⁻¹ region, and the distinctive strong absorption of the C-O-C ether linkage within the benzofuran ring system. The presence of the chlorine substituent is indicated by C-Cl stretching vibrations typically found in the 600-800 cm⁻¹ range.
Table 4: Representative IR Absorption Data for a this compound Derivative Data obtained for 5-Bromo-2-(3-chlorophenyl)benzofuran-7-amine. tandfonline.com
| Wavenumber (cm⁻¹) | Vibration Type |
| 3482, 3372 | N-H Stretching (amine) |
| 1615, 1593 | Aromatic C=C Stretching |
| 1429 | C-H Bending |
| 1270 | Aryl-O Stretching |
| 1126 | C-O-C Stretching |
| 879, 854, 737 | C-H Bending / C-Cl Stretching |
X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis
For example, in the crystal structure of 3-(3-Chlorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran, the dihedral angle between the mean plane of the benzofuran unit and the 3-chlorophenyl ring is 77.76°. iucr.org This significant twist indicates that the two ring systems are not coplanar, a conformation adopted to minimize steric hindrance. Similar non-planar arrangements are expected for this compound. Crystal packing is often stabilized by weak intermolecular forces such as C-H···O hydrogen bonds and π–π stacking interactions between adjacent molecules. iucr.orgresearchgate.net
Chromatographic Methods for Purity Assessment and Isolation in Academic Research
In the synthesis and characterization of this compound, chromatographic techniques are indispensable for monitoring reaction progress, purifying the final product, and assessing its purity. These methods, including Thin Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC), are fundamental in a research setting.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) serves as a rapid, inexpensive, and sensitive method to follow the course of a chemical reaction. du.ac.in By spotting the reaction mixture on a TLC plate at different time intervals, researchers can qualitatively observe the consumption of starting materials and the formation of the product, this compound. umich.edujk-sci.com
Principles and Application:
The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (commonly silica (B1680970) gel or alumina) and a mobile phase (a solvent or a mixture of solvents). du.ac.injk-sci.com The stationary phase is polar, and polar compounds in the mixture will have a stronger affinity for it, causing them to move shorter distances up the plate. jk-sci.com Conversely, less polar compounds travel further. libretexts.org
In the synthesis of this compound, a typical TLC analysis would involve spotting the starting materials (e.g., a substituted phenol (B47542) and an aryl glyoxal) and the reaction mixture on the same plate. rsc.org As the reaction progresses, the spot corresponding to the starting materials will diminish in intensity, while a new spot, representing the this compound product, will appear and intensify. umich.edu The reaction is considered complete when the spot of the limiting reactant is no longer visible. rsc.org
Retention Factor (Rf):
The position of a compound on a developed TLC plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org
Rf = (distance traveled by the sample) / (distance traveled by the solvent) libretexts.org
The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature) and can be used for preliminary identification. libretexts.org For instance, if the starting materials are more polar than the this compound product, the product will have a higher Rf value.
Visualization:
Since many organic compounds, including this compound, are colorless, visualization techniques are required to see the spots on the TLC plate. A common non-destructive method is using a UV lamp, under which UV-active compounds will appear as dark spots. jk-sci.com Destructive methods, such as staining with iodine or a potassium permanganate (B83412) solution, can also be used if the compound is not UV-active. jk-sci.com
Table 1: Hypothetical TLC Data for the Synthesis of this compound
| Time (hours) | Starting Material Spot Intensity | Product Spot Intensity | Starting Material Rf | Product Rf |
| 0 | High | None | 0.4 | - |
| 1 | Medium | Low | 0.4 | 0.6 |
| 2 | Low | Medium | 0.4 | 0.6 |
| 3 | None | High | - | 0.6 |
This table illustrates the expected progression of a reaction monitored by TLC, showing the disappearance of the starting material and the appearance of the product over time, along with their respective hypothetical Rf values.
Column Chromatography for Purification Strategies
Following the completion of a reaction, column chromatography is a crucial technique for the purification of the synthesized this compound from unreacted starting materials, by-products, and other impurities. rsc.orgwiley.com This method is essentially a larger-scale version of TLC, allowing for the separation of preparative amounts of material. du.ac.in
Principles and Application:
Similar to TLC, column chromatography relies on the differential adsorption of compounds on a solid stationary phase (typically silica gel or alumina) packed into a glass column. researchgate.net The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through the column. clockss.org
The components of the mixture travel down the column at different rates depending on their polarity. researchgate.net Less polar compounds, having weaker interactions with the polar stationary phase, will elute from the column faster with a less polar eluent. More polar compounds will require a more polar eluent to be displaced from the column. By collecting the eluent in fractions, the separated compounds can be isolated. researchgate.net
In the purification of this compound, a solvent system is often chosen based on prior TLC analysis. jk-sci.com For example, a gradient of ethyl acetate (B1210297) in a non-polar solvent like petroleum ether or hexane (B92381) is frequently used. wiley.com The initial fractions would contain non-polar impurities, followed by the desired this compound, and finally, more polar impurities would elute with a higher concentration of the polar solvent.
Research Findings:
Several studies on the synthesis of benzofuran derivatives report the use of column chromatography for purification. For instance, in the synthesis of N-{[this compound-3-yl]methylene}-4-methylbenzenesulfonamide, the final product was purified by flash column chromatography using ethyl acetate and petroleum ether as eluents. wiley.com Similarly, the purification of various furan (B31954) analogues, including those with a this compound core, was achieved through column chromatography on silica gel. rsc.org In another example, the synthesis of tert-butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate involved purification by column chromatography on silica gel with a petroleum ether and ethyl acetate mixture. mdpi.com
Table 2: Example of a Column Chromatography Purification Scheme for this compound
| Fraction Number | Eluent System (Hexane:Ethyl Acetate) | Compounds Eluted |
| 1-5 | 95:5 | Non-polar impurities |
| 6-15 | 90:10 | This compound |
| 16-20 | 80:20 | Polar by-products |
| 21-25 | 50:50 | Highly polar impurities |
This table provides a representative example of how fractions are collected during column chromatography, with the target compound eluting at a specific solvent polarity.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. humanjournals.comijres.org It offers higher resolution, sensitivity, and speed compared to standard column chromatography. ijres.org In the context of this compound research, HPLC is primarily employed for the final purity assessment of the isolated compound.
Principles and Application:
HPLC operates on the same principles as liquid chromatography, but the mobile phase is pumped through the column under high pressure, leading to a more efficient separation. researchgate.net The system consists of a solvent delivery system, an injector, a column (the stationary phase), a detector, and a data acquisition system. humanjournals.com
The most common mode of HPLC is reversed-phase, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). humanjournals.com In this setup, non-polar compounds are retained longer on the column, while polar compounds elute earlier.
For the purity analysis of this compound, a solution of the purified compound is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the product and potentially minor peaks representing any remaining impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. uomus.edu.iq
Detectors:
Various detectors can be used in HPLC, with the choice depending on the properties of the analyte. b-ac.co.uk For aromatic compounds like this compound, a UV-Vis or a photodiode array (PDA) detector is commonly used, as the benzofuran ring system absorbs UV light. b-ac.co.uk A PDA detector has the added advantage of providing the UV spectrum of each peak, which can aid in peak identification and purity assessment. b-ac.co.uk
Research Findings:
While specific HPLC methods for the parent this compound are not extensively detailed in the provided search results, the general application of HPLC for the analysis of pharmaceutical compounds and complex mixtures is well-established. humanjournals.comijres.org The technique is routinely used to determine the purity of synthesized compounds, often achieving a high degree of accuracy. researchgate.net For example, in the development of new pharmaceutical agents, HPLC is a standard method for quality control. ijres.org
Table 3: Illustrative HPLC Purity Analysis Report for this compound
| Peak Number | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.5 | 1500 | 0.5 | Impurity A |
| 2 | 8.2 | 295500 | 98.5 | This compound |
| 3 | 10.1 | 3000 | 1.0 | Impurity B |
This table represents a typical output from an HPLC analysis, showing the retention time, peak area, and percentage area for the main product and any impurities, which directly reflects the purity of the sample.
Biological and Pharmacological Research Applications Pre Clinical and in Vitro/in Vivo Non Human Models
Investigation of Anticancer Activities
The benzofuran (B130515) scaffold, particularly when substituted with halogenated phenyl rings, is a recurring motif in the design of potential anticancer agents. researchgate.netnih.gov The inclusion of a 3-chlorophenyl group at the second position of the benzofuran core has been a strategy in the development of derivatives with cytotoxic properties. mdpi.com
In Vitro Cytotoxicity Studies on Cancer Cell Lines
Derivatives of 2-(3-Chlorophenyl)benzofuran have demonstrated cytotoxic effects against a variety of human cancer cell lines. For instance, a benzofuran-chalcone hybrid featuring a this compound moiety showed significant antigrowth effects against the human breast cancer (MCF-7) cell line. mdpi.com Similarly, benzofuran-appended 4-aminoquinazoline hybrids containing the this compound structure were evaluated for their cytotoxicity against A549 (lung carcinoma) and HeLa (cervical cancer) cell lines. up.ac.za
The anticancer activity of benzofuran derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies on benzofuran-chalcone hybrids, including a derivative with a this compound framework, have shown that the most cytotoxic compounds can trigger apoptosis in MCF-7 cells. mdpi.com While detailed mechanistic studies on the 2-(3-chlorophenyl) derivative are specific, related benzofuran compounds have been shown to induce apoptosis through various mechanisms. These include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome C, and the subsequent activation of caspases, which are key executioners of apoptosis. nih.gov For example, a novel benzofuran derivative, ACDB, was found to induce apoptosis in human chondrosarcoma cells by causing mitochondrial dysfunction and endoplasmic reticulum (ER) stress. nih.gov The activation of caspase-3 is a common downstream event in these apoptotic pathways. mdpi.comnih.gov
The cytotoxicity of this compound derivatives is quantified using standard in vitro assays that measure cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay is frequently used to assess the metabolic activity of cells as an indicator of their viability. nih.govmdpi.com This assay was employed to evaluate the antiproliferative effects of benzofuran-chalcone hybrids on the MCF-7 cell line. mdpi.com
Another common method is the Sulforhodamine B (SRB) assay, which measures cell density by quantifying total cellular protein. japsonline.comnih.gov The SRB assay is recognized for its reliability and has been used to determine the in vitro cytotoxic activity of various benzofuran-containing compounds against cancer cell lines like MCF-7 and HepG2 (liver cancer). japsonline.comnih.gov
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Benzofuran-chalcone hybrid with a 2-(3-chlorophenyl) group (Compound 3s) | MCF-7 (Breast) | MTT | 2.69 | mdpi.com |
| Benzofuran-chalcone hybrid with a 2-(3-chlorophenyl) group (Compound 3p) | MCF-7 (Breast) | MTT | 12.63 | mdpi.com |
| Benzofuran-appended 4-aminoquinazoline hybrid | A549 (Lung) | Not Specified | Potent Activity | up.ac.za |
| Benzofuran-appended 4-aminoquinazoline hybrid | HeLa (Cervical) | Not Specified | Potent Activity | up.ac.za |
Enzymatic Inhibition Studies
The anticancer potential of benzofuran compounds is also investigated through their ability to inhibit key enzymes involved in cancer cell growth and survival.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a well-known target in cancer therapy. tandfonline.com A series of 2-arylbenzo[c]furan-chalcone hybrids, including one with a 3-chlorophenyl group on the benzofuran framework, were evaluated for their potential to inhibit EGFR-tyrosine kinase (EGFR-TK) phosphorylation. mdpi.com Molecular docking studies suggested that these compounds could have inhibitory effects on EGFR-TK. mdpi.com
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt signaling pathway is crucial for cell growth and survival and is often deregulated in cancer. science.gov While direct inhibition by this compound is not specified, other heterocyclic compounds are actively studied as potent and selective PI3K inhibitors. science.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Inhibition of this tyrosine kinase is a major strategy in cancer treatment. nih.gov Various heterocyclic compounds have been synthesized and tested as VEGFR-2 inhibitors, with some showing IC₅₀ values in the nanomolar range. nih.gov
Sirtuin 2 (SIRT2): Sirtuins are a class of proteins that play a role in cellular regulation. SIRT2 has been identified as a potential target in cancer. maayanlab.cloud Specific inhibitors for SIRT2 have been developed and are used in research to probe its function. maayanlab.cloud
Modulation of Intracellular Signaling Pathways in Cancer Models
The cytotoxic and enzymatic effects of anticancer compounds are manifestations of their ability to interfere with intracellular signaling pathways that control cell proliferation, survival, and death. nih.govscientificarchives.com Benzofuran derivatives have been shown to modulate several of these critical pathways.
Research on related compounds indicates that their anticancer effects can be mediated through the modulation of pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival. ijbs.comnih.gov Disruption of this pathway can inhibit the transcription of genes that prevent apoptosis. ijbs.com Furthermore, the NF-κB signaling pathway, which is involved in inflammation, cell proliferation, and survival, is another target. nih.govdovepress.com Some flavonoid compounds, for example, have been shown to suppress cancer cell growth by inhibiting NF-κB activity. nih.gov The pro-apoptotic activity of certain benzofuran derivatives is linked to their ability to generate ROS, which can trigger cell damage and activate apoptotic signaling cascades. nih.gov
Antimicrobial Research (Antibacterial, Antifungal, Antiviral)
The benzofuran scaffold is a core component of many compounds investigated for antimicrobial properties. nih.govresearchgate.net Derivatives of this compound have been synthesized and evaluated for their activity against a range of microbial pathogens.
Antibacterial and Antifungal Activity: Studies have shown that benzofuran derivatives possess both antibacterial and antifungal capabilities. nih.govnih.gov For example, a chalcone (B49325) derivative, (E)-1-(3-chlorophenyl)-3-(2-(4-methoxyphenyl)-benzofuran-3-yl)-prop-2-en-1-one, was synthesized as part of a library of compounds tested for antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. longdom.org In another study, the synthesis of 3-(benzofuran-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde served as a precursor for novel 1,3,4-thiadiazoles that were evaluated for their antimicrobial properties. researchcommons.org The minimum inhibitory concentration (MIC) is a standard measure of potency, and various benzofuran derivatives have been screened to determine their MIC values against clinically relevant bacteria and fungi. nih.govcore.ac.uk
Antiviral Activity: The investigation of benzofuran derivatives extends to their potential antiviral effects. nih.gov For instance, a series of 2-[3-(substituted phenyl)-4,5-dihydro-1H-5-pyrazolyl]benzofuran-3-yl chloride derivatives were synthesized and evaluated for their in vitro antiviral activity. tandfonline.com
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound Class | Target Organism Type | Key Findings | Source |
|---|---|---|---|
| Thiadiazoles from a this compound precursor | Bacteria and Fungi | Synthesized for antimicrobial screening. | researchcommons.org |
| Chalcones with a this compound moiety | Bacteria | Evaluated for activity against Gram-positive and Gram-negative bacteria. | longdom.org |
| Pyrazolyl benzofuran derivatives | Bacteria and Fungi | Showed good antimicrobial activities, with some compounds exhibiting significant antifungal potency. | nih.gov |
| Pyrazolyl benzofuran-3-yl chloride derivatives | Viruses | Evaluated for in vitro antiviral activity. | tandfonline.com |
In Vitro Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
The antibacterial potential of this compound and its derivatives has been explored against a variety of bacterial pathogens. Studies have shown that the introduction of different functional groups to the benzofuran core can significantly influence its antibacterial efficacy.
One area of investigation involves the synthesis of benzofuran derivatives linked to other heterocyclic structures, such as pyrazoles and thiazoles. For instance, a series of fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles demonstrated that the presence of chloro substituents on the pyrazoline and pyrazole (B372694) moieties was closely related to their antibacterial activity. rsc.org Another study focused on 2-arylbenzofurans and found that several of these hydrophobic compounds exhibited considerable antibacterial activity against multiple strains of vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
The synthesis of novel benzofuran derivatives continues to be a strategy for discovering new antibacterial agents. Research into 1-(5-substituted benzofuran-2-yl)-3-arylurea derivatives revealed that their inhibitory activity against Gram-negative bacteria was higher than against Gram-positive bacteria. core.ac.uk Similarly, a study on new benzofuran–pyrazole-based compounds demonstrated that a pyrido-triazine derivative had more significant potency than the antibiotic novobiocin (B609625) against the tested bacterial isolates. nih.gov
The microtiter broth dilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of these compounds, which is the lowest concentration that prevents visible growth of a microorganism. longdom.org In one study, the MIC80, the amount of a compound required for 80% inhibition of bacterial growth, was determined for newly synthesized benzofuran derivatives against Escherichia coli, Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. longdom.org
Interactive Table: In Vitro Antibacterial Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity/Findings |
|---|---|---|
| Fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles | Gram-positive and Gram-negative bacteria | Chloro substituents on pyrazoline and pyrazole moieties enhance antibacterial activity. rsc.org |
| 2-Arylbenzofurans | Vancomycin-resistant enterococci (VRE), Methicillin-resistant Staphylococcus aureus (MRSA) | Hydrophobic derivatives showed significant activity with MICs ranging from 3.13-6.25 µg/mL against VRE and an MIC80 of 3.13 µg/mL against MRSA. researchgate.net |
| 1-(5-Substituted benzofuran-2-yl)-3-arylurea derivatives | Gram-positive and Gram-negative bacteria | Higher inhibitory activity against Gram-negative bacteria. core.ac.uk |
| Pyrido-triazine derivative of benzofuran-pyrazole | Gram-positive and Gram-negative bacteria | More potent than novobiocin against tested isolates. nih.gov |
In Vitro Efficacy Against Fungal Strains
The antifungal properties of benzofuran derivatives are a significant area of research, with studies exploring their efficacy against various fungal pathogens. nih.govresearchgate.net
Investigations into benzofuran-5-ol (B79771) derivatives have shown them to be promising antifungal agents, with many exhibiting good activity against Candida, Aspergillus species, and Cryptococcus neoformans. researchgate.net The mechanism of action is thought to involve their metabolism to benzoquinone derivatives within the fungi. researchgate.net
Hybrid molecules combining benzofuran with other heterocyclic rings have also been synthesized and tested. For example, new benzofuran–pyrazole-based compounds were evaluated against F. solani and C. albicans. mdpi.com A 2-methyl-triazolo[1,5-a]pyridine derivative, in particular, emerged as a potent antifungal candidate. nih.gov Another study on benzofuran derivatives linked to pyrazoline-thiazoles showed activity against Candida albicans. rsc.org
The antifungal activity of these compounds is often compared to standard antifungal drugs like fluconazole (B54011) and nystatin (B1677061). core.ac.ukjst.go.jp For instance, certain 1-(5-substituted benzofuran-2-yl)-3-arylurea derivatives were evaluated for their minimum inhibitory concentration (MIC) against Candida albicans and Aspergillus niger. core.ac.uk Similarly, a study on 5-benzofuranyl fused pyrimidines found that one compound had activity similar to nystatin against Fusarium oxysporium. jst.go.jp
Interactive Table: In Vitro Antifungal Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity/Findings |
|---|---|---|
| Benzofuran-5-ol derivatives | Candida spp., Aspergillus spp., Cryptococcus neoformans | Good antifungal activity, believed to be metabolized to active benzoquinone derivatives. researchgate.net |
| 2-Methyl-triazolo[1,5-a]pyridine derivative of benzofuran-pyrazole | F. solani, C. albicans | Potent antifungal candidate. nih.gov |
| 1-(5-Substituted benzofuran-2-yl)-3-arylurea derivatives | Candida albicans, Aspergillus niger | Evaluated for minimum inhibitory concentration (MIC). core.ac.uk |
Antiviral Activity Studies
Research into the antiviral properties of this compound derivatives has been conducted, although it is less extensive than research into their antibacterial and antifungal activities. One study focused on the synthesis and in vitro antiviral evaluation of 2-[3-(substituted phenyl)-4,5-dihydro-1H-5-pyrazolyl]benzofuran-3-yl chloride derivatives. tandfonline.com While this study provides a synthetic pathway and characterization of these compounds, specific antiviral activity data for the this compound core within this series is not detailed in the provided information. The benzofuran scaffold itself is known to be a structural unit in various biologically active compounds with antiviral properties. nih.govnih.govmdpi.com
Anti-inflammatory Research
The benzofuran nucleus is recognized as a key pharmacophore in the development of anti-inflammatory agents. nih.govresearchgate.net This is partly because benzofuran is considered an isostere of indole, a moiety present in many anti-inflammatory compounds. researchgate.net
Several studies have synthesized and evaluated benzofuran derivatives for their anti-inflammatory potential. For instance, a series of new benzofuran–pyrazole-based compounds were designed and evaluated for their anti-inflammatory activity. mdpi.com Another study synthesized novel furosalicylic acids, furosalicylanilides, and other related benzofuran derivatives and tested their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. researchgate.net Some of these compounds showed activity comparable to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. researchgate.net
The mechanism of anti-inflammatory action for some benzofuran derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. researchgate.net Docking studies have been performed to understand the interaction of these compounds with the active site of the COX-2 enzyme. researchgate.net
Antioxidant Research and Radical Scavenging Activity
Benzofuran derivatives have demonstrated notable antioxidant and radical scavenging properties in various in vitro assays. mdpi.comekb.eg The ability of these compounds to neutralize free radicals is a key aspect of this activity.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate antioxidant potential. ekb.egpreprints.org In one study, a series of new benzofuranyl esters were synthesized and screened for their antioxidant capabilities. mdpi.com The results showed varying degrees of activity in DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and metal chelating assays. mdpi.com
Similarly, new benzofuran–pyrazole-based compounds were evaluated for their antioxidant activity using the DPPH assay, with ascorbic acid used as a standard. preprints.org Several of the synthesized compounds exhibited potent scavenging activity. preprints.org The antioxidant activity of pyrazoline derivatives of benzofuran has also been noted, with some compounds showing high free radical scavenging activity. researchgate.net The presence of specific substituents on the benzofuran ring system can influence the antioxidant capacity. rsc.org
Other Investigational Biological Activities
Antinociceptive Properties
The potential of benzofuran derivatives as pain-relieving agents has been investigated in preclinical models. A study on benzofuranones evaluated their antinociceptive properties using chemically induced pain models and the hot plate test in mice. nih.gov The results indicated that all the tested compounds exhibited significant antinociceptive activity. nih.gov
Structure-activity relationship studies have suggested that the hydrophobicity of these compounds plays a role in their antinociceptive effects. nih.gov Further research into new pyrrolidin-1-yl-acetamides containing a 3-chlorophenyl group has also explored their analgesic activity in various animal models of pain, including acute and tonic pain models. mdpi.com
Antidiabetic Activity Investigations
Benzofuran derivatives have been identified as having potential hypoglycaemic activity, making them of interest in the search for new treatments for non-insulin-dependent diabetes. google.com Research has shown that compounds within this class can reduce hyperglycaemia. google.com The core structure of benzofuran is seen as a valuable scaffold in the development of antidiabetic agents. researchgate.net
Some studies have explored the development of compounds that could act as dual inhibitors for conditions often associated with diabetes. For instance, some benzofuran derivatives have been investigated for their potential to inhibit α-amylase, an enzyme involved in carbohydrate digestion.
Anti-Alzheimer's Disease Research
The multifactorial nature of Alzheimer's disease (AD) has led researchers to investigate multi-target-directed ligands, with 2-arylbenzofuran derivatives emerging as a promising class of compounds. nih.gov Some benzofuran analogs have been found to possess potent anti-amyloid aggregation activity and can cross the blood-brain barrier, offering a potential alternative for AD treatment. rsc.org
In the context of AD, research has focused on the inhibition of key enzymes such as cholinesterases (AChE and BChE) and β-secretase (BACE-1). mdpi.com A derivative featuring a 2-(3-chlorophenyl) group combined with a 6-hydrazono moiety demonstrated significant inhibitory properties against BChE with an IC50 value of 7.2 µM, which was more potent than its effect on AChE (IC50 = 18.3 µM). mdpi.com This same 3-chlorophenyl–substituted hydrazono derivative was less active against β-secretase, with an IC50 of 32.8 µM. mdpi.com
Another study highlighted a 2-arylbenzofuran derivative, compound 8, which not only inhibited butyrylcholinesterase but also showed neuroprotective activity against Aβ1-42 oligomers and had immunomodulatory effects by switching microglia from a pro-inflammatory to a neuroprotective state. nih.gov
Table 1: Inhibitory Activity of this compound Derivative Against Alzheimer's-Related Enzymes
| Enzyme | IC50 (µM) |
| Butyrylcholinesterase (BChE) | 7.2 mdpi.com |
| Acetylcholinesterase (AChE) | 18.3 mdpi.com |
| β-secretase (BACE-1) | 32.8 mdpi.com |
Antitubercular Activity against Mycobacterium tuberculosis
The benzofuran scaffold is a recognized pharmacophore in the development of new antitubercular agents. nih.govnih.gov The global health threat of Mycobacterium tuberculosis (MTB), particularly multidrug-resistant strains, necessitates the discovery of novel therapeutics. nih.govresearchgate.net
Research has shown that derivatives of benzofuran can be effective against MTB. For instance, one study synthesized a series of 2,3-diaryl benzofurans and found that some derivatives showed significant activity against the avirulent strain M. tuberculosis H37Ra. researchgate.net In another study, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated for their in vitro antituberculosis activity, with some compounds showing moderate to good activity against the H37Rv strain. scirp.org
Specifically, a compound identified as 4-(benzo[d]isothiazol-3-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide was found to be a promising inhibitor of MTB DNA gyrase with a minimum inhibitory concentration (MIC) of 3.64 μM. nih.gov
Enzyme Inhibitory Activity (e.g., Aromatase)
Benzofuran derivatives have been extensively studied as inhibitors of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. tandfonline.comrsc.orgnih.gov The goal of this research is to develop potent and selective aromatase inhibitors with improved pharmacological profiles. nih.gov
One study focused on the enantioselectivity of 1-[(benzofuran-2-yl) phenylmethyl] imidazoles as aromatase inhibitors. tandfonline.com While a 4-chloro-substituted compound was included in this research, the enantioselectivity ratio was 1.0, indicating both enantiomers were potent inhibitors. tandfonline.com
More recent research has explored the development of dual aromatase-steroid sulfatase inhibitors (DASIs) based on a benzofuran scaffold. rsc.org In one such study, a benzofuran ketone sulfamate (B1201201) with a 4-chloro derivative (19b) demonstrated dual inhibitory activity against both aromatase (Arom IC50 = 137 nM) and steroid sulfatase (STS IC50 = 48 nM). rsc.org Another study on pyridine-based aromatase inhibitors found that a 4-chlorophenyl benzofuran pyridine (B92270) derivative was among the promising compounds. nih.gov
Table 2: Aromatase and Steroid Sulfatase Inhibitory Activity of a Benzofuran Derivative
| Enzyme | IC50 (nM) |
| Aromatase (Arom) | 137 rsc.org |
| Steroid Sulfatase (STS) | 48 rsc.org |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substitution Patterns on the Benzofuran (B130515) Core and Phenyl Moieties.nih.govnih.govunica.itwikipedia.org
The introduction of various functional groups at specific positions within the benzofuran core and its C-2 phenyl substituent leads to new derivatives with distinct structural and electronic properties, which in turn can result in unique therapeutic values. mdpi.comnih.govsemanticscholar.org Preliminary SAR studies have identified that substitutions at the C-2 position are critical for the cytotoxic activity of many benzofuran derivatives. mdpi.comnih.gov Furthermore, the placement of substituents on the 2-position phenyl ring, as well as the addition of hydroxyl, halogen, or amino groups at the 5-position of the benzofuran core, is strongly linked to the antibacterial activity of these compounds. rsc.org
For instance, research into monoamine oxidase (MAO) inhibitors has shown that the substitution patterns on both the phenyl ring and the benzofuran moiety are key determinants for affinity towards MAO-A or MAO-B. bohrium.comnih.govunica.it Similarly, in the context of anticancer activity, the nature of the substituent on the phenyl ring is a crucial factor affecting the compound's efficacy. foliamedica.bg
| Position | Substituent | Resulting Biological Activity | Reference |
| C-2 Phenyl | 3-Chloro | Found in derivatives with significant cytotoxicity and tubulin polymerization inhibition. mdpi.com | |
| C-2 Phenyl | Methoxy (meta) | More favorable for MAO-B inhibitory activity than ortho substitution. unica.it | |
| C-2 Phenyl | Hydroxyl (di- and tri-substituted) | Number and position modulate BChE inhibitory activity; two hydroxyl groups are often better than three. nih.gov | |
| C-2 Phenyl | Electron-withdrawing (e.g., nitro, chloro) | Can improve antimicrobial minimum inhibitory concentrations (MICs). vulcanchem.com | |
| Benzofuran C-5 | Nitro | Combined with a 2-(3-methoxyphenyl) group, yields a potent MAO-B inhibitor. bohrium.comnih.gov | |
| Benzofuran C-5 | Bromine | A bromine atom at this position can impart significant biological activity. tandfonline.com | |
| Benzofuran C-7 | Nitro | Combined with an unsubstituted 2-phenyl ring, yields a potent MAO-A inhibitor. bohrium.comnih.gov | |
| Benzofuran C-7 | Halogen (Cl, Br) | Combined with hydroxyl groups on the C-2 phenyl ring, improves BChE inhibitory activity. nih.gov | |
| Benzofuran C-6 | Hydroxyl | Essential for the antibacterial activity of certain derivatives. rsc.org |
Role of Substituents on the C-2 Phenyl Group.nih.govnih.gov
The C-2 phenyl group is a primary site for modification to modulate biological activity. The nature, number, and position of substituents on this ring have a profound influence. bohrium.comnih.govunica.it
For example, in the pursuit of MAO inhibitors, the placement of methoxyl groups on the 2-phenyl ring is critical. A methoxyl substituent at the meta position of the 2-phenyl ring is more favorable for MAO-B inhibition than an ortho substitution. unica.it In one study, a 2-(3-methoxyphenyl)-5-nitrobenzofuran was identified as the most potent MAO-B inhibitor in its series. bohrium.comnih.gov
In the context of butyrylcholinesterase (BChE) inhibition for potential Alzheimer's disease treatment, the degree of hydroxylation on the 2-phenyl ring is a key determinant of activity. nih.gov Studies on a series of 2-phenylbenzofuran (B156813) derivatives revealed that compounds with two hydroxyl substituents in the meta positions of the 2-phenyl ring displayed high inhibitory activity toward BChE, while those with three hydroxyl groups showed decreased activity. nih.gov This suggests an optimal level of hydroxylation for potent inhibition. nih.gov
Electron-withdrawing groups like nitro or chloro substituents on the C-2 phenyl group have been shown to improve antimicrobial activity by a factor of two to four. vulcanchem.com The presence of a 3-chlorophenyl group at the C-2 position, as in the parent compound of this article, has been specifically linked to significant cytotoxicity in certain chalcone (B49325) derivatives. mdpi.com
Influence of Halogenation (e.g., Chlorine) on Biological Activity.nih.govnih.gov
The introduction of halogens such as chlorine, bromine, or fluorine into the benzofuran scaffold is a widely employed strategy to enhance biological, particularly anticancer, activity. mdpi.comnih.govsemanticscholar.orgnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.govsemanticscholar.org
The position of the halogen atom is a critical determinant of its effect on biological activity. mdpi.comnih.gov For instance, the substitution of the N-phenyl ring of certain benzofuran derivatives with a halogen is considered beneficial due to the substituent's hydrophobic and electron-donating characteristics, which can enhance cytotoxic properties. mdpi.comsemanticscholar.org Maximum activity has often been recorded when a halogen is placed at the para position of the N-phenyl ring. mdpi.comsemanticscholar.org
Specifically concerning 2-(3-Chlorophenyl)benzofuran, the chlorine atom at the meta position of the phenyl ring contributes to its specific biological profile. In a series of benzofuran-chalcones, a 2-(3-chlorophenyl) group was found to be beneficial for cytotoxicity. mdpi.com Further halogenation can also be advantageous; a derivative, 5-bromo-2-(3-chlorophenyl)benzofuran-7-amine, was synthesized as a key intermediate for potential EGFR tyrosine kinase inhibitors. tandfonline.com This highlights how combinations of different halogens at various positions can be used to fine-tune activity. In other series, the contemporary presence of a halogen (chlorine or bromine) at position 7 of the benzofuran scaffold was shown to improve inhibitory activity towards BChE. nih.govnih.gov
Effect of Functionalization at Other Positions of the Benzofuran Ring.nih.govnih.gov
Functionalization is not limited to the C-2 phenyl group; modifications at other positions of the benzofuran ring itself are crucial for modulating activity and selectivity.
For MAO inhibitors, a nitro group on the benzofuran moiety plays a significant role. The placement of a nitro group at position 5 generally directs selectivity towards MAO-B, while its placement at position 7 can lead to potent MAO-A inhibitors. bohrium.comnih.govunica.it For example, 7-nitro-2-phenylbenzofuran was the most potent MAO-A inhibitor in one series, whereas 2-(3-methoxyphenyl)-5-nitrobenzofuran was a highly potent MAO-B inhibitor. bohrium.comnih.gov
In the realm of antibacterial agents, substitutions at the C-3 and C-6 positions have been found to greatly impact activity and strain specificity. rsc.org Specifically, a hydroxyl group at the C-6 position was shown to be essential for the antibacterial activity of certain derivatives. rsc.org
The introduction of an amine group, such as in 5-bromo-2-(3-chlorophenyl)benzofuran-7-amine, provides a handle for further synthetic elaboration, enabling the creation of more complex hybrid molecules with potentially enhanced efficacy. tandfonline.com The addition of a fluorine atom at position 4 of a 2-benzofuranyl moiety in another series led to a twofold increase in potency and inhibitory activity against urokinase-type plasminogen activator (uPA). mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis.researchgate.net
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org For 2-phenylbenzofuran derivatives, QSAR studies have been employed to predict antiprotozoal activity, radical scavenging ability, and inhibitory potential against various enzymes. physchemres.orgmdpi.com
These models are often built using quantum chemical descriptors calculated via Density Functional Theory (DFT), which can improve the accuracy and reliability of the predictions. physchemres.org The advantage of using such descriptors is that they characterize the compounds based solely on their molecular structures and can help explain the proposed mechanism of action in terms of chemical reactivity. physchemres.org
| Descriptor Type | Examples | Application in 2-Phenylbenzofuran Models | Reference |
| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Used to model antiprotozoal activity and nonlinear optical properties. physchemres.org | |
| Thermodynamic | Hydration energy, Entropy, Zero-point vibrational energy | Hydration energy is a key factor in determining the stability of different molecular conformations. physchemres.org | |
| Topological/Steric | Molecular volume, Surface area | Correlated with the size of molecules and their fit within a binding pocket. | |
| Lipophilic | LogP (octanol-water partition coefficient) | Crucial for predicting bioavailability and is often included in QSAR models for various biological activities. physchemres.orgnih.gov |
A multiple linear regression (MLR) model is commonly used to correlate these descriptors with biological activity. The statistical quality of the resulting QSAR models is assessed using parameters like the coefficient of determination (R²), adjusted R² (R²adj), and cross-validated R² (R²cv). physchemres.org In some cases, classical approaches like the Topliss method have been successfully applied to guide the synthesis of more active analogs, such as in the development of antinociceptive benzofuranones where hydrophobicity (π) was identified as a key parameter. nih.gov
Rational Design and Synthesis of Novel this compound Derivatives for Enhanced Biological Efficacy.rsc.org
The rational design of novel derivatives builds upon established SAR and QSAR findings to create molecules with improved potency and selectivity for a specific biological target. The synthesis of these designed compounds is a critical step in validating the design hypothesis.
A pertinent example is the synthesis of benzofuran-appended 4-aminoquinazoline hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. tandfonline.com The design rationale was based on literature precedents showing that a bromine atom at the C-5 position of a benzofuran ring often imparts significant biological activity. tandfonline.com This led to the design of hybrids connecting a 2-aryl-5-bromobenzofuran moiety to a quinazoline (B50416) scaffold.
The synthesis of a key intermediate, 5-Bromo-2-(3-chlorophenyl)benzofuran-7-amine , demonstrates a practical application of this strategy. The multi-step synthesis began with 2-bromo-6-nitrophenol (B84729) and involved several key transformations:
Acetylation of the starting material.
A Sonogashira coupling with 1-chloro-3-ethynylbenzene (B1583893) to introduce the precursor to the C-2 phenyl group.
Cyclization to form the benzofuran ring.
A Beckmann rearrangement of an oxime intermediate to yield the C-7 amine. tandfonline.com
This rationally designed intermediate was then coupled with various quinazoline moieties to produce the final hybrid compounds, which were evaluated for their antiproliferative properties. tandfonline.com Similarly, other studies have rationally designed and synthesized 2-phenylbenzofuran derivatives with specific hydroxylation patterns on the phenyl ring to act as selective butyrylcholinesterase inhibitors. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target.
For the benzofuran scaffold, pharmacophore models have been successfully developed to guide the discovery of new inhibitors for various targets. A notable example is the development of a pharmacophore model for blockers of the ClC-K chloride channel. pnas.org Based on a large set of structurally related phenyl-benzofuran derivatives, the model identified the essential requirements for high-affinity binding. pnas.org
| Pharmacophore Feature | Description | Importance in Benzofuran Derivatives | Reference |
| Hydrophobic Centers | Aromatic rings, aliphatic chains that form van der Waals interactions. | The benzofuran core and the C-2 phenyl group typically form two key hydrophobic features. pnas.orgresearchgate.netmdpi.com | |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., O, N) capable of accepting a hydrogen bond. | The furan (B31954) oxygen of the benzofuran core and substituents like carbonyls or nitro groups can act as HBAs. researchgate.netmdpi.com | |
| Hydrogen Bond Donor (HBD) | An atom (e.g., O, N) bonded to a hydrogen, capable of donating a hydrogen bond. | Hydroxyl or amine substituents on either ring can serve as HBDs. semanticscholar.org | |
| Positively Charged Center | A group that is protonated at physiological pH, enabling ionic interactions. | Can be introduced via substituents like a piperidine (B6355638) ring. vulcanchem.commdpi.com |
A reliable pharmacophore model should be predictive, often validated by metrics such as an Area Under the Curve (AUC) greater than 0.7 in a receiver operating characteristic (ROC) analysis. mdpi.com A validated model for BACE-1 inhibitors based on the 2-phenylbenzofuran scaffold consisted of three hydrogen bond acceptor centers, four hydrophobic centers, and one positively charged center. mdpi.com Such models are invaluable for virtual screening of large compound libraries to identify new potential hits and for guiding the rational design of more potent and selective ligands. researchgate.net
Computational Chemistry and Molecular Modeling in Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(3-Chlorophenyl)benzofuran, docking simulations are crucial for predicting its binding to various biological targets.
Molecular docking studies have been instrumental in elucidating the interactions between this compound derivatives and their protein targets. For instance, in the investigation of benzofuran-chalcones, the 3-chlorophenyl group at the C-2 position of the benzofuran (B130515) framework was found to be advantageous for cytotoxicity against MCF-7 breast cancer cells. mdpi.com Docking results indicated that these compounds exhibit hydrophobic interactions, as well as hydrogen and halogen bonding with protein residues, which likely contribute to their increased binding affinity and significant anti-growth effects. mdpi.com
Similarly, docking studies of 5-acetyl-2-aryl-6-hydroxybenzofurans against α-glucosidase and PTP1B, targets relevant to type 2 diabetes, helped to rationalize the structure-activity relationships (SAR) observed. nih.gov The interactions identified through these simulations, although sometimes mismatched with experimental IC50 data, are still considered valuable for guiding future ligand optimization and design. nih.gov In another study, benzofuran-based hydrazone derivatives were synthesized and their interactions with target enzymes were supported by molecular docking, indicating their potential for further research.
Molecular docking not only predicts the binding pose but also estimates the binding energy or affinity between a ligand and a protein. This information is critical for prioritizing compounds for synthesis and biological evaluation. For example, in the study of benzofuran-pyrazole hybrids as potential anti-Alzheimer's agents, docking studies estimated binding energies ranging from -15.63 to -9.92 kcal/mol for AChE and -13.79 to -10.93 kcal/mol for BChE. preprints.org These predicted affinities were in accordance with the experimental inhibition data. preprints.org
Furthermore, in the development of antitubercular agents, in silico docking of 2,3-diaryl benzofuran derivatives against the bacterial DNA gyrase showed that one derivative had a better binding affinity than another, a finding that was later confirmed by in vitro studies. researchgate.net This highlights the predictive power of molecular docking in identifying potent inhibitors.
Table 1: Predicted Binding Affinities of this compound Derivatives against Various Targets
| Derivative Class | Target | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Benzofuran-chalcones | Tubulin/EGFR-TK | Not specified | Hydrophobic, Hydrogen, Halogen bonding mdpi.com |
| 5-Acetyl-2-aryl-6-hydroxybenzofurans | α-Glucosidase, PTP1B | Not specified | π-π stacking, Hydrophobic interactions nih.gov |
| Benzofuran-pyrazole hybrids | AChE, BChE | -9.92 to -15.63 (AChE), -10.93 to -13.79 (BChE) | Hydrogen bonds, Hydrophobic interactions preprints.org |
| 2,3-Diaryl benzofurans | DNA Gyrase | -8.4 | Not specified researchgate.net |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbitals - HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules like this compound. These methods are used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energies.
DFT calculations have been employed to study the structural and spectroscopic characteristics of 2-phenylbenzofuran (B156813) derivatives. physchemres.org By comparing the calculated bond lengths and angles with experimental data, the suitability of the chosen DFT functional can be validated. physchemres.org For 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings was calculated to be very small, indicating a pseudo-planar geometry. physchemres.org
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. researchgate.netmalayajournal.org
Table 2: Quantum Chemical Calculation Data for Benzofuran Derivatives
| Compound/Derivative | Method/Basis Set | Calculated Property | Value |
|---|---|---|---|
| 2-Phenylbenzofuran | DFT/GGA-PBE | Dihedral Angle (Benzofuran-Phenyl) | 0.27° physchemres.org |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | HOMO Energy | -5.2822 eV malayajournal.org |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | LUMO Energy | -1.2715 eV malayajournal.org |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | HOMO-LUMO Gap | 4.0106 eV malayajournal.org |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interaction Analysis
Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, including the conformational stability of ligands and their dynamic interactions with protein targets. researchgate.net
MD simulations have been used to investigate the stability of benzofuran derivatives within the active site of enzymes. For instance, a 150 ns MD simulation was performed on benzofuran sulfamates bound to aromatase, revealing that the benzofuran moiety resides in the lipophilic domain while the sulfamate (B1201201) group is positioned in the catalytic hydrophilic domain. rsc.org In another study on antitubercular benzofuran derivatives, MD simulations of the top-scoring compounds in a biological environment were carried out for 10 ns to study their real-time interaction and stability. nih.gov These simulations provide a more realistic picture of the molecular interactions in a solvent environment. nih.gov The stability of benzofuran-1,3,4-oxadiazole molecules in the active site of the Mycobacterium tuberculosis Pks13 enzyme was confirmed through 250 ns MD simulations. researchgate.net
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. In silico tools are widely used for this purpose.
For novel 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline (B57606) derivatives, in silico ADME analysis revealed that one compound did not violate any of Lipinski's rules of five and showed excellent potential for human colonic absorption (up to 95%). scispace.com Similarly, for a series of 2,3-diaryl benzofuran hybrids with antitubercular activity, in silico ADME analysis indicated good intestinal absorption, aqueous solubility, and the ability to penetrate the blood-brain barrier. researchgate.net The prediction of physicochemical and ADME properties for benzofuran-pyrazole-based compounds was performed using SwissADME, which predicted one compound to have the highest gastrointestinal absorption. mdpi.com
Table 3: Predicted ADME Properties for Benzofuran Derivatives
| Derivative Class | Key Predicted ADME Property | Finding |
|---|---|---|
| 2-(1-Benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinolines | Lipinski's Rule of Five, Human Colonic Absorption | No violations, up to 95% absorption scispace.com |
| 2,3-Diaryl benzofurans | Intestinal Absorption, Aqueous Solubility, BBB Penetration | Predicted to be good researchgate.net |
| Benzofuran-pyrazole-based compounds | Gastrointestinal Absorption | One compound predicted to have the highest absorption mdpi.com |
Virtual Screening and Computational Approaches for Lead Identification and Optimization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This is a crucial first step in the "lead identification" phase of drug development. bioagilytix.com
Computational approaches play a significant role in both identifying new lead compounds and optimizing existing ones. For instance, a virtual screening of benzofuran-1,3,4-oxadiazole scaffolds was conducted to identify potential inhibitors of the Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) enzyme. researchgate.net This led to the identification of three promising lead compounds. researchgate.net
Once a lead compound is identified, computational methods are used for "lead optimization," where the compound's structure is modified to improve its potency, selectivity, and pharmacokinetic properties. bioagilytix.com Structure-activity relationship (SAR) studies, often guided by molecular modeling, are central to this process. bioagilytix.com For example, the SAR of chromone-based MAO-B inhibitors was investigated, leading to the identification of N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide as a highly potent inhibitor. nih.gov Computational docking studies provided a rationale for the observed potency and selectivity, guiding further optimization efforts. nih.gov
Future Perspectives and Research Challenges
Development of More Efficient and Sustainable Synthetic Strategies
The synthesis of 2-arylbenzofurans, including 2-(3-Chlorophenyl)benzofuran, has traditionally relied on methods like the palladium-catalyzed coupling of o-halophenols with terminal alkynes. jocpr.com While effective, these methods often involve expensive metal catalysts, harsh reaction conditions, and the generation of hazardous byproducts. jocpr.com The future of synthesizing this compound hinges on the development of greener and more economically viable strategies.
Key areas for future development include:
One-Pot Reactions: Combining multiple synthetic steps into a single procedure, which reduces solvent waste, purification steps, and reaction time. Environmentally friendly one-pot syntheses for 2-arylbenzofurans have been developed that proceed at room temperature. rsc.org
Catalyst Innovation: Shifting from precious metal catalysts like palladium to more abundant and less toxic metals such as copper or iron. organic-chemistry.orgnih.gov Furthermore, the development of recyclable heterogeneous catalysts can significantly improve the sustainability of the process. organic-chemistry.org
Green Solvents: Replacing conventional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents to minimize environmental impact.
Photocatalysis: Utilizing visible light to drive chemical reactions, offering a mild and sustainable alternative to heat-intensive methods. rsc.orgmdpi.com This approach has been successfully used for synthesizing related benzofuran (B130515) structures. mdpi.com
| Synthetic Strategy | Key Features | Advantages | Relevant Compounds |
| Palladium-Catalyzed Coupling | Sonogashira or Suzuki coupling of a phenol (B47542) derivative with an alkyne or boronic acid. organic-chemistry.org | High efficiency and broad substrate scope. | o-Iodoanisoles, Terminal Alkynes |
| One-Pot Wittig/Cyclization | ortho-Hydroxyl group assisted Wittig reaction followed by in situ oxidative cyclization. rsc.org | Ambient temperature, green solvents, high overall yields. | Salicylaldehyde (B1680747) |
| Copper-Promoted Annulation | Domino hydration and intramolecular annulation of 2-halophenylacetylene derivatives. nih.gov | Use of a less expensive catalyst compared to palladium. | 2-Fluorophenylacetylene |
| Visible Light-Mediated Cyclization | Oxyselenocyclization of 2-allylphenols using a promoter and blue LED irradiation. mdpi.com | Mild conditions, high functional group tolerance, sustainable energy source. | 2-Allylphenols |
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
Benzofuran derivatives are known to exhibit a vast array of biological activities, including anticancer, anti-Alzheimer's, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.gov For this compound, the primary challenge is to move beyond general screening and identify specific, high-value biological targets. The presence of a chlorine atom on the phenyl ring is a critical feature, as halogenation is known to significantly influence the biological activity of benzofuran compounds. nih.gov
Future research should focus on:
Multi-Target Drug Design: For complex multifactorial diseases like Alzheimer's, single-target drugs often have limited efficacy. nih.govnih.gov Derivatives of this compound could be designed as multi-target agents, for instance, by simultaneously inhibiting both cholinesterases (AChE and BChE) and β-secretase (BACE1). nih.govtandfonline.com
Targeting Protein-Protein Interactions: Many disease pathways are driven by specific protein interactions. Developing analogs of this compound that can disrupt these interactions represents a frontier in drug discovery.
Exploring Novel Anticancer Mechanisms: While many benzofurans show general cytotoxicity, future work should investigate more nuanced mechanisms. mdpi.com This includes targeting specific oncogenic pathways, inhibiting enzymes crucial for tumor survival like tubulin or histone deacetylases (HDACs), or acting as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govmdpi.comresearchgate.net
Anti-Infective Potential: Given the rise of antimicrobial resistance, screening this compound and its analogs against a panel of resistant bacterial and fungal strains could uncover novel anti-infective agents. phytojournal.comrsc.org
| Potential Therapeutic Area | Known Benzofuran Targets | Future Exploration for this compound |
| Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), β-secretase (BACE1). nih.govresearchgate.net | Design of dual or multi-target inhibitors; investigation of anti-amyloid aggregation activity. nih.gov |
| Cancer | Tubulin, Histone Deacetylases (HDACs), Cyclin-Dependent Kinases (CDKs), NF-κB. nih.govnih.govnih.gov | Targeting specific cancer cell lines resistant to current therapies; exploring inhibition of COX-2. mdpi.commdpi.com |
| Inflammation | Cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net | Development of potent and selective COX-2 inhibitors with improved safety profiles. |
| Infectious Diseases | Bacterial and fungal cellular components. phytojournal.comrsc.org | Screening against drug-resistant strains; identifying specific enzyme targets in microbes. |
Integration of Multidisciplinary Approaches in the Drug Discovery Pipeline for Benzofuran Derivatives
The traditional drug discovery process is lengthy and expensive. To accelerate the development of this compound as a potential therapeutic agent, a modern, multidisciplinary approach is essential. This involves integrating computational methods with experimental biology and chemistry from the earliest stages.
Key integrations include:
Computational Screening and Molecular Docking: Before synthesis, computational tools can be used to screen virtual libraries of this compound analogs against the crystal structures of known biological targets. nih.govresearchgate.net This allows for the rational design of molecules with a higher probability of success and helps elucidate potential binding modes. mdpi.com
ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds can help identify candidates with favorable drug-like properties early on, reducing late-stage failures.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a series of analogs and measuring their biological activity, 3D-QSAR models can be built to identify the key structural features required for potency and selectivity. researchgate.net
High-Throughput Screening (HTS): Once synthesized, libraries of compounds can be rapidly tested against a wide range of biological targets using automated HTS techniques, allowing for the swift identification of active molecules.
Addressing Current Research Gaps and Overcoming Methodological Limitations in the Study of this compound and its Analogs
The most significant research gap concerning this compound is the lack of studies focused specifically on this molecule. Most of the available data is for the broader class of 2-arylbenzofurans. Therefore, a foundational step is a comprehensive biological evaluation of the compound itself.
Major challenges and research gaps to be addressed include:
Lack of Specific Biological Data: There is a pressing need to perform systematic in vitro and in vivo studies to determine the specific biological activities and potency of this compound.
Improving Bioavailability: A common challenge with heterocyclic compounds is poor water solubility and low bioavailability, which can limit their therapeutic effectiveness. nih.gov Future research must focus on structural modifications or formulation strategies to overcome this limitation.
Overcoming Drug Resistance: In areas like oncology, the development of resistance to chemotherapeutic agents is a major hurdle. researchgate.net Studies should investigate whether this compound or its derivatives can overcome known resistance mechanisms or be used in combination therapies.
Methodological Limitations in Synthesis: While progress has been made, many synthetic routes still require optimization to improve yields, reduce costs, and enhance regioselectivity, which is crucial for establishing clear structure-activity relationships. jocpr.com
By systematically addressing these challenges through focused, multidisciplinary research, the full therapeutic potential of this compound and its related derivatives can be thoroughly explored and potentially unlocked.
Q & A
Q. What are the standard crystallographic methods for determining the molecular structure of 2-(3-Chlorophenyl)benzofuran derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 173 K) reduces thermal motion artifacts, and refinement using programs like SHELXL ensures accuracy . Key parameters include dihedral angles between aromatic rings (e.g., 84.48° between benzofuran and 3-chlorophenyl in one derivative) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) . Validation via the Cambridge Structural Database (CCDC) is critical for reproducibility .
Q. How is synthetic purity assessed for this compound in academic research?
High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard. Mass spectrometry (MS) confirms molecular weight, while gas chromatography (GC) detects volatile impurities. For example, NIST reference data for benzofuran derivatives provide benchmarks for spectral comparisons .
Q. What spectroscopic techniques are essential for characterizing substituted benzofurans?
- ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity.
- IR Spectroscopy : Identifies functional groups (e.g., carbonyls in oxidation products).
- UV-Vis : Monitors conjugation and electronic transitions, particularly for photophysical studies .
- High-resolution MS : Validates molecular formulas, especially for halogenated derivatives .
Advanced Research Questions
Q. How do intermolecular interactions influence crystallographic packing in this compound derivatives?
Weak interactions (e.g., C–H⋯O, π–π stacking) dictate packing motifs. For instance, slipped π–π interactions between benzofuran moieties (centroid distance: 3.826 Å) stabilize crystals . Substituents like sulfinyl or halogens alter electron density, affecting hydrogen-bond strength and crystal symmetry . Computational tools (e.g., Mercury software) model these interactions to predict polymorphism.
Q. How can contradictions in reported dihedral angles of chlorophenyl-benzofuran derivatives be resolved?
Discrepancies (e.g., 84.48° vs. 71.46° dihedral angles in similar compounds ) arise from substituent effects (e.g., sulfinyl groups) or crystallization conditions (solvent, temperature). Redetermination under standardized protocols (e.g., 100 K data collection, SHELX refinement) and meta-analysis of CCDC entries reduce variability.
Q. What strategies optimize two-photon absorption (TPA) properties in benzofuran-based chromophores?
Introducing electron-withdrawing groups (e.g., nitro) enhances TPA cross-sections (δ). For example, 2-(4-nitrophenyl)benzofuran shows δ = 54 GM at 740 nm in DMSO . Conjugation with proteins (e.g., Concanavalin A) further tunes nonlinear optical responses, validated via Z-scan techniques .
Q. What challenges arise in synthesizing asymmetrical diarylethene derivatives containing benzofuran moieties?
Regioselective coupling of heteroaryl units (e.g., thiophene-indole-benzofuran hybrids) requires Pd-catalyzed cross-coupling under inert conditions. Competing side reactions (e.g., homocoupling) are mitigated using bulky ligands (e.g., P(t-Bu)₃) . Purification via column chromatography (silica gel, gradient elution) isolates isomers.
Q. How do electron-donating/withdrawing substituents affect nonlinear optical (NLO) properties of benzofuran derivatives?
Electron-withdrawing groups (e.g., –NO₂, –Cl) increase dipole moments and hyperpolarizability (β), critical for NLO materials. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model these effects, correlating with experimental results from hyper-Rayleigh scattering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
